1,3-dimethyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-5-amine
Description
1,3-Dimethyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-5-amine is a pyrazole-based compound featuring a 1,3-dimethyl-substituted pyrazole core. The 5-amino group is further functionalized with a (1-methyl-1H-pyrrol-2-yl)methyl substituent, introducing a heteroaromatic pyrrole moiety. This structural configuration imparts unique electronic and steric properties, making it relevant in medicinal chemistry and materials science. The compound’s synthesis typically involves multi-step reactions, including alkylation and condensation, as inferred from analogous pyrazol-5-amine syntheses . Its pyrrole-linked substituent may enhance binding interactions in biological systems, as seen in related thrombin inhibitors .
Properties
Molecular Formula |
C11H16N4 |
|---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
2,5-dimethyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C11H16N4/c1-9-7-11(15(3)13-9)12-8-10-5-4-6-14(10)2/h4-7,12H,8H2,1-3H3 |
InChI Key |
WIHBAOURYBVHBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)NCC2=CC=CN2C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-5-amine typically involves the reaction of 1,3-dimethyl-1H-pyrazol-5-amine with 1-methyl-1H-pyrrole-2-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as methanol or ethanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazole or pyrrole derivatives.
Scientific Research Applications
1,3-dimethyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrazol-5-Amine Derivatives
Physicochemical and Computational Insights
- Tautomerism and NMR Shifts : DFT studies on 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine () reveal that substituents influence tautomeric equilibria and NMR chemical shifts. The target compound’s pyrrole-methyl group likely stabilizes specific tautomers, affecting reactivity and binding .
- Lipophilicity : Halogenated derivatives (e.g., ) exhibit higher logP values compared to the target compound, which may balance solubility and membrane permeability.
Biological Activity
1,3-Dimethyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-5-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article explores the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazole ring, which is known for its diverse biological activities. The presence of a pyrrole ring enhances its interaction with biological macromolecules, making it a candidate for various therapeutic applications.
Chemical Formula: C12H16N4
IUPAC Name: 1,3-dimethyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-5-amine
The biological activity of 1,3-dimethyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-5-amine is primarily attributed to its ability to interact with specific molecular targets. The compound can engage in:
- π–π interactions with aromatic residues in proteins.
- Hydrogen bonding with amino acid side chains, modulating enzyme and receptor activities.
These interactions can lead to various biological effects, including inhibition of enzyme activity and modulation of signal transduction pathways.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, 1,3-dimethyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-5-amine has been evaluated against several cancer cell lines.
These results indicate that the compound exhibits potent cytotoxic effects against these cancer cell lines.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. In vitro studies have shown that it possesses significant activity against various bacterial strains, suggesting its potential as an antimicrobial agent.
Study on Anticancer Efficacy
In a study conducted by Wei et al., various pyrazole derivatives were synthesized and screened for their anticancer properties. The study found that compounds similar to 1,3-dimethyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-5-amine demonstrated significant inhibition of tumor growth in vitro, particularly against lung cancer cell lines such as A549 and H460 .
Study on Enzyme Inhibition
Another study explored the enzyme inhibitory potential of pyrazole derivatives. The research indicated that 1,3-dimethyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-5-amine effectively inhibited Aurora-A kinase with an IC50 value of 0.067 µM, showcasing its potential as a therapeutic agent in cancer treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
